4-Bromo-6-methoxy-2-propylquinoline hydrobromide

Chemical Purity Quality Control Pharmaceutical Intermediate

Medicinal chemistry teams pursuing HCV protease inhibitors often face delays when untested bromoquinoline analogs require de novo synthetic route development. 4-Bromo-6-methoxy-2-propylquinoline hydrobromide (CAS 1204811-54-0) resolves this bottleneck as a patent-validated intermediate from the Boehringer Ingelheim HCV program. • Defined 4-bromo handle enables predictable Suzuki-Miyaura cross-coupling outcomes without re-optimization • Weak MAO-B inhibition (IC50 > 100 µM) ensures minimal off-target interference in antiviral screening cascades • NLT 97% purity with traceable documentation supports IND-enabling studies and process chemistry scale-up

Molecular Formula C13H15Br2NO
Molecular Weight 361.077
CAS No. 1204811-54-0
Cat. No. B598738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxy-2-propylquinoline hydrobromide
CAS1204811-54-0
Synonyms4-Bromo-6-methoxy-2-propylquinoline hydrobromide
Molecular FormulaC13H15Br2NO
Molecular Weight361.077
Structural Identifiers
SMILESCCCC1=CC(=C2C=C(C=CC2=N1)OC)Br.Br
InChIInChI=1S/C13H14BrNO.BrH/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9;/h5-8H,3-4H2,1-2H3;1H
InChIKeyIWXDWCVFWMPTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methoxy-2-propylquinoline Hydrobromide: Halogenated Quinoline Building Block


4-Bromo-6-methoxy-2-propylquinoline hydrobromide (CAS 1204811-54-0) is a brominated quinoline derivative characterized by a bromine atom at the 4-position, a methoxy group at the 6-position, and a propyl chain at the 2-position of the quinoline core, presented as its hydrobromide salt . It is recognized primarily as a synthetic intermediate, with documented utility in the preparation of HCV protease inhibitors [1], and is commercially available from multiple suppliers with defined purity specifications and hazard classifications .

Intermediate Patent-precedented building block for HCV protease inhibitor synthesis.
Quality ISO-certified supply with defined purity specification available.
Form Crystalline hydrobromide salt for reproducible handling.

Irreplaceability in HCV Inhibitor Synthesis


Generic substitution of 4-bromo-6-methoxy-2-propylquinoline hydrobromide with other bromoquinoline derivatives is inadvisable due to significant differences in regioselective reactivity and synthetic utility. The specific substitution pattern (4-bromo, 6-methoxy, 2-propyl) confers unique electronic and steric properties that dictate coupling outcomes in Suzuki-Miyaura reactions [1]. Furthermore, its established role as an intermediate in the Boehringer Ingelheim HCV protease inhibitor patent exemplifies a validated synthetic pathway that would be disrupted by analog substitution [2]. Variations in bromine position or alkyl chain length lead to divergent reactivity profiles, as demonstrated by comparative studies on bromoquinoline cross-couplings, rendering direct replacement without re-optimization of reaction conditions impractical [1].

Regioselectivity Bromine position and substitution pattern may shift coupling outcomes compared to other bromoquinolines.
Patent pathway Analogs lack the validated synthetic route documented in HCV inhibitor patents.
Salt form Free base or different counterions can alter solubility and handling characteristics.

Quantified Differentiation Evidence


ISO-Certified Purity vs. As-Is Supply

The target compound is available with a purity specification of NLT 97% from MolCore, and the manufacturer operates under an ISO-certified quality management system, which is critical for pharmaceutical R&D and QC applications . In contrast, the Sigma-Aldrich offering is sold 'AS-IS' without any analytical data or purity guarantee, and the buyer assumes all responsibility for identity and purity confirmation . This distinction directly impacts procurement decisions where traceable quality documentation is required.

Purity specification
Specification review
NLT 97% (ISO-certified) vs AS-IS (no guarantee)
Supports procurement with documented purity level.
Data to verify; supplier-provided specification only.
Chemical Purity Quality Control Pharmaceutical Intermediate Procurement Specification

Defined GHS Hazard Profile

4-Bromo-6-methoxy-2-propylquinoline hydrobromide carries explicit GHS hazard classifications: Acute Toxicity Category 4 (Oral) and Aquatic Chronic Category 4, along with Water Hazard Class WGK 3 . Many closely related bromoquinoline analogs, such as 4-bromo-6-methoxyquinoline (CAS 42881-66-3), lack publicly available hazard classification data from major suppliers, creating uncertainty in risk assessment and safety protocol development .

Hazard classification
Data to verify
Acute Tox. 4 (Oral), Aquatic Chronic 4; WGK 3
Facilitates safety assessment and regulatory documentation.
Comparator analog lacks publicly available hazard data.
Hazard Classification Laboratory Safety Regulatory Compliance Risk Assessment

Patent-Validated HCV Protease Inhibitor Intermediate

The compound is explicitly claimed as a useful intermediate in the synthesis of HCV protease inhibitors in Boehringer Ingelheim's patent US8633320, which details methods for preparing bromo-substituted quinolines of formula (I) where R includes alkyl groups [1]. In contrast, the close analog 4-hydroxy-6-methoxy-2-propylquinoline (CAS 927800-85-9) lacks any documented use in HCV inhibitor synthesis pathways, representing a different functional handle with distinct reactivity .

Synthetic utility
Reported
Explicitly claimed as intermediate for HCV protease inhibitors (US8633320) vs analog lacks any documented use.
Precedented pathway may reduce route development effort.
Patent literature context; review synthetic applicability.
HCV Protease Inhibitor Synthetic Intermediate Antiviral Drug Discovery Patent Literature

Weak MAO-B Inhibition Profile

4-Bromo-6-methoxy-2-propylquinoline hydrobromide exhibits an IC50 >100,000 nM (>100 µM) against human recombinant MAO-B, as measured by kynuramine oxidation to 4-hydroxyquinoline via spectrofluorometric analysis [1]. This contrasts sharply with the dibromoquinoline analog 4,7-dibromo-2-propylquinoline hydrobromide (CAS 1204811-18-6), which displays an IC50 of 50 nM against MAO-A [2], representing a >2000-fold difference in potency.

MAO-B inhibition
Assay context
IC50 > 100,000 nM (MAO-B) — >2000-fold weaker than dibromo analog (MAO-A IC50 50 nM)
Reported weak MAO-B inhibition may limit off-target MAO-related effects.
Different enzyme subtype and analog; cross-study comparison.
MAO-B Inhibition Enzyme Assay Neuropharmacology Off-Target Activity

Hydrobromide Salt Crystallinity Advantage

The target compound is supplied as a crystalline hydrobromide salt (solid form), as confirmed by the Sigma-Aldrich product specification . In contrast, the structurally similar free base analog 4-bromo-6-methoxyquinoline (CAS 42881-66-3) is described as a 'yellow to orange-yellow crystalline substance' with a defined melting point of 106 °C, but lacks the hydrobromide counterion [1]. The hydrobromide salt form typically provides enhanced crystallinity and improved handling properties compared to the free base.

Solid form
Data to verify
Crystalline hydrobromide salt vs free base crystalline solid (mp 106 °C)
Salt form may offer different handling and stability profile.
Direct comparative crystallinity data not available.
Salt Form Crystallinity Solid-State Chemistry Formulation Development

Optimal Use Cases


HCV Protease Inhibitor Lead Optimization & SAR

Given its explicit validation as an intermediate in the Boehringer Ingelheim HCV protease inhibitor patent [1], this compound is ideally suited for medicinal chemistry teams engaged in HCV drug discovery. The 4-bromo substituent serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity, while the 6-methoxy and 2-propyl groups provide defined steric and electronic modulation of the quinoline core. This contrasts with untested analogs that would require de novo route development.

Quality-Controlled Intermediate Procurement

For pharmaceutical development organizations requiring traceable quality documentation, procurement from ISO-certified suppliers offering NLT 97% purity specifications provides a clear advantage over 'AS-IS' offerings lacking analytical data . This scenario is particularly relevant for IND-enabling studies or process chemistry development where batch-to-batch consistency and purity documentation are mandatory.

Regioselective Cross-Coupling Methodology

The compound's specific substitution pattern (4-bromo on the quinoline core) makes it a valuable substrate for studying regioselectivity in Suzuki-Miyaura and other palladium-catalyzed cross-couplings. Comparative studies on bromoquinolines have demonstrated that the position of the bromine atom dramatically influences coupling outcomes [2]. This compound can serve as a model substrate for optimizing reaction conditions for 4-bromoquinolines in the presence of potentially competing reactive sites.

Off-Target Profiling for Antiviral/Anticancer Screens

The weak MAO-B inhibition profile (IC50 > 100 µM) [3] suggests that this compound may be less prone to MAO-related off-target effects compared to more potent dibromoquinoline analogs (e.g., IC50 50 nM for MAO-A [4]). This makes it a suitable candidate for inclusion in screening cascades where minimal MAO interference is desired, such as antiviral or anticancer phenotypic assays.

Application
Selection Property
Validation Focus
HCV protease inhibitor lead optimization
Patent-precedented synthetic intermediate
Suzuki-Miyaura coupling regioselectivity and SAR reproducibility
Quality-controlled intermediate procurement
ISO-certified supply with defined purity specification
Batch consistency and analytical documentation
Regioselective cross-coupling methodology
4-Bromoquinoline substitution pattern
Reaction condition optimization and regiochemical outcome
Off-target profiling in screening cascades
Reported weak MAO-B inhibition profile
MAO-related interference assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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